molecular formula C9H7N3 B579418 4H-Imidazo[1,5-a]benzimidazole CAS No. 16151-99-8

4H-Imidazo[1,5-a]benzimidazole

Cat. No.: B579418
CAS No.: 16151-99-8
M. Wt: 157.176
InChI Key: VSDVEAQZJUDROX-UHFFFAOYSA-N
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Description

4H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both imidazole and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5-a]benzimidazole typically involves the cyclization of anilides under acidic conditions. One common method includes the oxidative cyclization of anilines via nitrosobenzene intermediates. Another approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. These methods may include solvent-free conditions and the use of environmentally benign catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[1,5-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoquinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4H-Imidazo[1,5-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Imidazo[1,5-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine
  • Benzimidazole

Comparison: 4H-Imidazo[1,5-a]benzimidazole is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, it exhibits different stacking properties and interactions due to the position of nitrogen atoms.

Biological Activity

4H-Imidazo[1,5-a]benzimidazole is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

This compound is part of a larger class of compounds known as benzimidazoles. These compounds are characterized by their fused ring systems, which contribute to their biological activity. The synthesis of this compound derivatives has been optimized through various methods, including one-pot annulation processes that enhance yield and efficiency .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Key areas of interest include:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .
  • Anticancer Properties : Research indicates that these compounds may possess anticancer activity. A study reported that certain derivatives inhibited cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • CNS Activity : Some derivatives have been identified as ligands for GABA receptors, indicating potential use in treating neurological disorders. For example, the imidazo[1,5-a][1,4]benzodiazepine class has been noted for its interaction with GABA_A receptors, which are critical in modulating neuronal excitability .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several this compound derivatives using the broth microdilution method. The minimum inhibitory concentrations (MICs) were determined against various pathogens:

CompoundMIC (µg/mL)Target Organism
150Salmonella typhi
2250Candida albicans
362.5Staphylococcus aureus

These results highlight the promising antibacterial and antifungal properties of these compounds compared to standard antibiotics .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of selected derivatives on cancer cell lines. Notably:

  • Compound A showed an IC50 value of 12 µM against breast cancer cells.
  • Compound B demonstrated significant apoptosis induction in colon cancer cells at concentrations as low as 10 µM.

These findings suggest that this compound derivatives could be developed into effective anticancer agents .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • GABA_A Receptor Modulation : Compounds may act as agonists or inverse agonists at GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in anxiety and seizure disorders.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells.

Properties

IUPAC Name

4H-imidazo[1,5-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVEAQZJUDROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663563
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16151-99-8
Record name 4H-Imidazo[1,5-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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